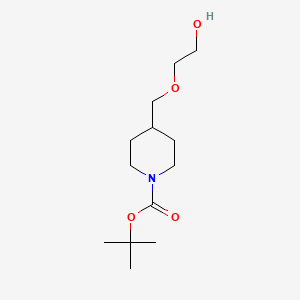

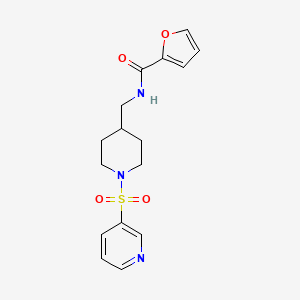

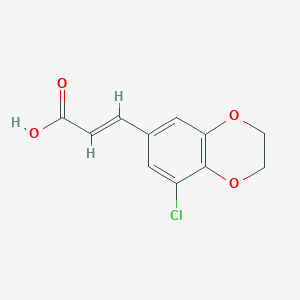

![molecular formula C18H15N3O3S B3017589 4-乙酰基-N-[5-(4-甲硫基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 886917-28-8](/img/structure/B3017589.png)

4-乙酰基-N-[5-(4-甲硫基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves a multi-step process. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide formation, and finally cyclization in the presence of carbon disulfide (CS2) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to obtain the target compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectral techniques. These techniques likely include Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR), which are standard methods for determining the structure of organic compounds. The spectral data would provide information on the molecular framework and the presence of functional groups within the synthesized molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of the 1,3,4-oxadiazole ring and subsequent substitution reactions. The oxadiazole ring is known for its participation in various chemical reactions due to its aromatic character and the presence of heteroatoms, which can influence the reactivity of the compound. The substitution reactions involving N-substituted-2-bromoacetamides are crucial for introducing different functional groups that can alter the biological activity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds would be influenced by the substituents attached to the oxadiazole ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. The presence of the methylsulfanyl group and the acetyl group would affect the lipophilicity and potentially the biological activity of the compound. The synthesized compounds were found to exhibit varying degrees of antimicrobial activity, with some showing significant activity against selected microbial species. The hemolytic activity was also evaluated, indicating the potential for these compounds to be developed with less toxicity .

Biological Activity

The synthesized compounds were screened for biological activity, including butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) inhibition. The compounds demonstrated relative activity against acetylcholinesterase, which is an important target in the treatment of neurodegenerative diseases like Alzheimer's. The antimicrobial screening revealed that most of the compounds were active against selected microbial species, with compound 6h being the most active. However, compound 6m was noted to possess higher cytotoxicity, indicating the need for careful consideration in further biological screenings .

科学研究应用

抗癌应用

具有 1,3,4-恶二唑部分的化合物,包括与 4-乙酰基-N-[5-(4-甲硫基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 相似的结构,已因其抗癌特性而被广泛研究。各种 1,3,4-恶二唑衍生物的合成和评估已证明对一系列癌细胞系具有显着的抗癌活性。例如,发现某些衍生物对乳腺癌细胞系表现出有效的活性,展示了这些化合物作为肿瘤学研究治疗潜力的 (Salahuddin 等人,2014 年)。另一项研究报告了取代苯甲酰胺的设计、合成和抗癌评价,突出了它们与参考药物相比的中等至优异的抗癌活性 (B. Ravinaik 等人,2021 年)。

超越抗癌的生物活性

对 1,3,4-恶二唑衍生物的研究也延伸到其他生物活性。例如,一些化合物显示出有效的抗氧化和抗菌活性,可以利用这些活性开发新的抗菌剂和抗氧化应激保护剂 (Subbulakshmi N. Karanth 等人,2019 年)。此外,衍生物已被评估其抗糖尿病特性,有助于寻找更有效的糖尿病治疗方法 (J. Lalpara 等人,2021 年)。

抗菌特性

1,3,4-恶二唑衍生物的抗菌特性也是研究的重点,研究表明它们具有作为抗菌剂和抗真菌剂的潜力。这包括对革兰氏阳性菌和革兰氏阴性菌的活性,为开发新的抗生素以对抗耐药菌株提供了有希望的途径 (N. Nayak 等人,2016 年)。

作用机制

While the specific mechanism of action for “4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is not mentioned in the retrieved papers, it’s worth noting that 1,3,4-oxadiazoles have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .

安全和危害

The specific safety and hazards associated with “4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” are not mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

未来方向

The future directions for “4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” and similar compounds could involve further evaluation at molecular targets for the treatment of specific diseases . The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives .

属性

IUPAC Name |

4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-11(22)12-3-5-13(6-4-12)16(23)19-18-21-20-17(24-18)14-7-9-15(25-2)10-8-14/h3-10H,1-2H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUWQQTYCOZDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

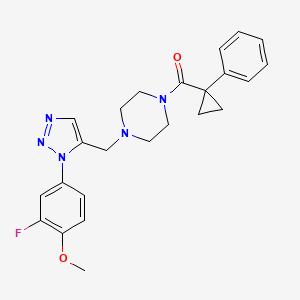

![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

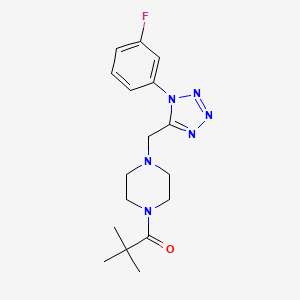

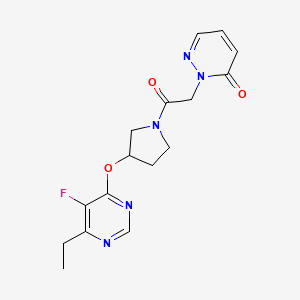

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

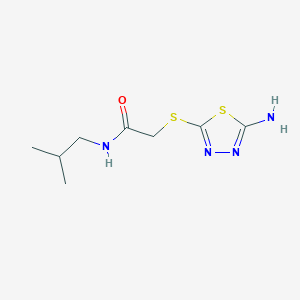

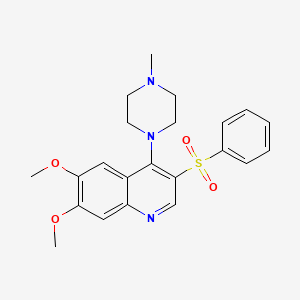

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)